Uralene
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Overview
Description
Uralene is a chemical compound that has been widely studied for its potential applications in various scientific research fields. The compound is synthesized using a specific method that involves the reaction of two chemical compounds.
Scientific Research Applications
For further information on undergraduate research and its impact on the scientific workforce and development of scientific thinking skills, you can refer to the following papers:
- "The Benefits of Multi-Year Research Experiences: Differences in Novice and Experienced Students’ Reported Gains from Undergraduate Research" (Thiry et al., 2012).
- "Becoming a scientist: The role of undergraduate research in students' cognitive, personal, and professional development" (Hunter et al., 2007).
- "The Role of Student-Advisor Interactions in Apprenticing Undergraduate Researchers into a Scientific Community of Practice" (Thiry & Laursen, 2011).
- "Undergraduate Research Experiences Broaden Diversity in the Scientific Workforce" (Hernandez et al., 2018).
- "Designing performance-based measures to assess the scientific thinking skills of chemistry undergraduate researchers" (Harsh, 2016).
properties
CAS RN |
150853-99-9 |
---|---|
Product Name |
Uralene |
Molecular Formula |
C21H18O7 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(3-methylbut-2-enyl)phenyl]-5,6-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C21H20O7/c1-10(2)4-5-11-8-14(23)15(24)9-12(11)20-21(27-3)19(26)17-16(28-20)7-6-13(22)18(17)25/h4,6-9,22-25H,5H2,1-3H3 |
InChI Key |
VRZAKSFJNYJYJJ-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |
Canonical SMILES |
CC(=CCC1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=CC(=C3O)O)OC)O)O)C |
melting_point |
216-218°C |
Other CAS RN |
150853-99-9 |
physical_description |
Solid |
synonyms |
5,6,3',4'-tetrahydroxy-3-methoxy-6'-isoprenylflavone uralene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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